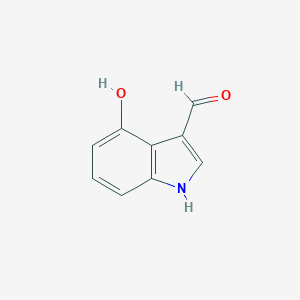

4-hydroxy-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

Le 4-hydroxyindole-3-carboxaldéhyde est un hétéroarènecarbaldéhyde dérivé du 4-hydroxyindole par remplacement de l'hydrogène en position 3 par un groupe formyle . C'est un métabolite végétal que l'on trouve dans diverses espèces végétales . Le composé a une formule moléculaire de C9H7NO2 et est connu pour son rôle dans divers processus biochimiques.

Applications De Recherche Scientifique

4-Hydroxyindole-3-carboxaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They play a significant role in the synthesis of various heterocyclic derivatives .

Mode of Action

The mode of action of this compound involves its interaction with multiple components in a biochemical system. It is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

The compound affects various biochemical pathways due to its involvement in multicomponent reactions. These reactions can produce products with diverse functional groups . The inherent functional groups (CO) of this compound can undergo C–C and C–N coupling reactions and reductions easily .

Result of Action

The result of the action of this compound is the generation of biologically active structures. These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 4-hydroxyindole-3-carboxaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 1H-indole-3-carbaldéhyde avec des réactifs appropriés dans des conditions contrôlées . Par exemple, la réaction du 1H-indole-3-carbaldéhyde avec le malononitrile et d'autres réactifs peut produire divers dérivés .

Méthodes de production industrielle : La production industrielle du 4-hydroxyindole-3-carboxaldéhyde implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Les méthodes et conditions spécifiques peuvent varier en fonction de l'application souhaitée et de l'échelle de production.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-hydroxyindole-3-carboxaldéhyde subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont facilitées par la présence de groupes fonctionnels tels que le groupe formyle et le groupe hydroxyle.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le 4-hydroxyindole-3-carboxaldéhyde.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le groupe formyle en alcool.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe formyle ou le groupe hydroxyle dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le 4-hydroxyindole-3-carboxaldéhyde a un large éventail d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la synthèse de sondes fluorescentes et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 4-hydroxyindole-3-carboxaldéhyde implique son interaction avec diverses cibles moléculaires et voies. Chez les plantes, il est impliqué dans la biosynthèse de métabolites secondaires qui jouent un rôle dans la défense contre les agents pathogènes . Le composé peut subir des transformations enzymatiques pour produire divers dérivés qui ont des activités biologiques spécifiques .

Composés similaires :

1H-Indole-3-carbaldéhyde : Un composé étroitement lié qui sert de précurseur à de nombreuses molécules biologiquement actives.

Acide indole-3-carboxylique : Un autre dérivé de l'indole qui présente des propriétés chimiques et des applications similaires.

Unicité : Le 4-hydroxyindole-3-carboxaldéhyde est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe formyle, ce qui lui permet de participer à un large éventail de réactions chimiques et de processus biologiques . Cette double fonctionnalité en fait un composé précieux pour diverses applications de recherche et industrielles.

Comparaison Avec Des Composés Similaires

1H-Indole-3-carbaldehyde: A closely related compound that serves as a precursor for many biologically active molecules.

Indole-3-carboxylic acid: Another derivative of indole that has similar chemical properties and applications.

Uniqueness: 4-Hydroxyindole-3-carboxaldehyde is unique due to the presence of both a hydroxyl group and a formyl group, which allows it to participate in a wide range of chemical reactions and biological processes . This dual functionality makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. It is a derivative of indole, which is known for its presence in various natural products and its role in medicinal chemistry. This article explores the biological activities associated with this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.

This compound can be synthesized through various methods involving indole derivatives. It possesses a hydroxyl group at the 4-position and an aldehyde functional group at the 3-position, which contribute to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. In a study evaluating various indole derivatives, this compound showed notable DPPH scavenging activity with an IC50 value of approximately 8 µM, indicating strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 8 |

| BHA | 11 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that this compound has inhibitory effects on both bacterial and fungal strains.

The mechanism of action appears to involve the inhibition of key enzymes and pathways within microbial cells. For instance, it has been suggested that compounds containing the indole moiety can inhibit DNA replication and transcription in bacteria, contributing to their antimicrobial effects .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various health conditions:

Metabolic Syndrome

Research has indicated that derivatives of indole, including this compound, can act on the aryl hydrocarbon receptor (AhR), which plays a critical role in metabolic processes. In vivo studies have shown that this compound can help regulate intestinal mucosal homeostasis and may prevent complications associated with metabolic syndrome .

Case Studies

- Antioxidant Efficacy : A detailed investigation into the antioxidant properties of various indole derivatives revealed that this compound significantly reduced lipid peroxidation in liver microsomes, highlighting its potential as a protective agent against oxidative damage .

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

4-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZIZLLMNWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431124 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81779-27-3 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.